Product packaging for Orthoclase(Cat. No.:CAS No. 12251-44-4)

Orthoclase

Cat. No.: B078304
CAS No.: 12251-44-4
M. Wt: 278.33 g/mol
InChI Key: DLHONNLASJQAHX-UHFFFAOYSA-N
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Description

Orthoclase is a tectosilicate mineral belonging to the potassium feldspar (K-feldspar) group, with the chemical formula KAlSi₃O₈. It is a primary rock-forming mineral, crucial in the petrological and geochronological analysis of igneous, metamorphic, and sedimentary rocks. For researchers, its principal value lies in its application as a geochronometer; the potassium-argon (K-Ar) and argon-argon (Ar-Ar) dating methods utilize the radioactive decay of ⁴⁰K to ⁴⁰Ar within its crystal lattice to determine the absolute age of geological formations with high precision. In materials science, this compound serves as a key raw material in the ceramics and glass industries, where its alumina and alkali content act as a flux, lowering the melting temperature and enhancing the structural integrity and durability of the final product. Its mechanism of action in these processes is based on its stable, three-dimensional framework structure and its specific melting behavior. Furthermore, its stability and weathering sequence are fundamental subjects in soil science and environmental studies, providing insights into pedogenesis and nutrient cycling. This high-purity reagent is essential for calibrating analytical instruments, conducting controlled laboratory experiments on mineral-fluid interactions, and synthesizing advanced ceramic composites, offering researchers a reliable and consistent standard for a wide range of scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlKO8Si3 B078304 Orthoclase CAS No. 12251-44-4

Properties

IUPAC Name

aluminum;potassium;oxygen(2-);silicon(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHONNLASJQAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlKO8Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021761
Record name Orthoclase (K(AlSi3O8))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12168-80-8, 12251-44-4
Record name Feldspar
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orthoclase
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orthoclase (K(AlSi3O8))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORTHOCLASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Crystallographic and Structural Investigations of Orthoclase

Monoclinic Crystal System and Space Group Analysis

Orthoclase crystallizes in the monoclinic crystal system, a classification that dictates the fundamental symmetry of its crystal lattice. wikipedia.orgmindat.org The name "this compound" itself is derived from the Greek words for "straight fracture," a direct reference to its two cleavage planes that are oriented at right angles to each other. wikipedia.org This mineral belongs to the prismatic (2/m) crystal class and is specifically characterized by the space group C2/m. wikipedia.orgmindat.orgwebmineral.com This space group assignment signifies a centered lattice with a twofold rotation axis and a mirror plane perpendicular to it, defining the symmetry operations that can be applied to the crystal structure, leaving it unchanged.

The unit cell parameters of this compound have been determined through X-ray diffraction studies. Representative values are approximately a = 8.5632 Å, b = 12.963 Å, and c = 7.299 Å, with a β angle of 116.073°. mindat.org The structure of this compound, like other feldspars, is a three-dimensional framework of corner-sharing (Si,Al)O₄ tetrahedra. uniroma1.itmdpi.com This framework is constructed from four-membered rings of these tetrahedra, which in turn form double crankshaft-like chains. uniroma1.it The large cavities within this framework accommodate the potassium cations (K⁺). geologyistheway.com

Table 1: Crystallographic Data for this compound
PropertyValue
Crystal SystemMonoclinic
Crystal ClassPrismatic (2/m)
Space GroupC2/m
a-axis~8.56 Å
b-axis~12.96 Å
c-axis~7.30 Å
β angle~116.1°

Aluminum/Silicon Order-Disorder Phenomena in this compound

A defining characteristic of this compound and other K-feldspars is the arrangement of aluminum (Al³⁺) and silicon (Si⁴⁺) ions within the tetrahedral sites of the crystal lattice. copernicus.org This arrangement, known as Al/Si order-disorder, is highly dependent on temperature and cooling rate, and it gives rise to different structural states or polymorphs. geologyistheway.comlibretexts.org

Structural States within the K-Feldspar Series: this compound, Sanidine, and Microcline Polymorphism

The K-feldspar series (KAlSi₃O₈) comprises three main polymorphs: sanidine, this compound, and microcline. uniroma1.itund.edu These minerals share the same chemical formula but differ in their crystal structure due to varying degrees of Al/Si order. copernicus.orgbritannica.com

Sanidine is the high-temperature polymorph and exhibits a completely disordered arrangement of Al and Si atoms within the tetrahedral sites. geologyistheway.comlibretexts.org This disordered state is characteristic of rapidly cooled volcanic rocks. mindat.orglibretexts.org Sanidine is monoclinic, belonging to the same C2/m space group as this compound. copernicus.org

This compound represents an intermediate state of Al/Si order and is also monoclinic (C2/m). mindat.orgbritannica.com It forms at intermediate temperatures and cooling rates, making it a common constituent of granites and other plutonic rocks. mindat.orgufrgs.br

Microcline is the low-temperature polymorph and displays a fully ordered distribution of Al and Si. geologyistheway.comlibretexts.org This high degree of order results in a slight distortion of the crystal lattice, causing microcline to be triclinic (space group C1). uniroma1.itcopernicus.org It is typically found in slowly cooled plutonic rocks and pegmatites. mindat.orglibretexts.org

The transition between these polymorphs is a function of the thermal history of the rock. libretexts.org For instance, sanidine can transform into this compound, and subsequently to microcline, with slow cooling. libretexts.org this compound can be considered a partially ordered intermediate member in the structural series between the disordered sanidine and the fully ordered microcline. mindat.org

Characterization of Al/Si Ordering via Diffraction and Spectroscopic Methods

The degree of Al/Si order in K-feldspars can be quantitatively assessed using various analytical techniques, primarily X-ray powder diffraction (XRPD) and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR). uniroma1.it

X-ray diffraction is a powerful tool for determining the structural state of K-feldspars. The positions of specific diffraction peaks are sensitive to the unit cell dimensions, which in turn are influenced by the Al/Si distribution. mindat.org By measuring the d-spacings of certain crystallographic planes, the degree of disorder can be calculated. mindat.org For example, the separation between specific reflections in the XRD pattern can be used to distinguish between monoclinic this compound and triclinic microcline.

Fourier-transform infrared spectroscopy provides complementary information on Al/Si ordering. uniroma1.it The vibrational modes of the Si-O and Al-O bonds within the tetrahedral framework are sensitive to the local atomic environment. uniroma1.it Specific absorption bands in the FTIR spectrum, particularly in the 500-700 cm⁻¹ region which corresponds to O-Si(Al)-O bending vibrations, shift in position and change in intensity with the degree of Al/Si order. uniroma1.it Studies have shown a strong positive correlation between the degree of Al/Si order determined by XRPD and that obtained from FTIR, making both valuable methods for characterizing the structural state of this compound and its polymorphs. uniroma1.it

Twinning Mechanisms and Their Crystallographic Signatures

Twinning, the symmetrical intergrowth of two or more crystals of the same mineral, is a common phenomenon in this compound. wikipedia.orgufrgs.br These twinned crystals share a common crystallographic plane or axis and provide valuable insights into the mineral's growth history and structural state. wordpress.com

Analysis of Carlsbad, Baveno, and Manebach Twinning Laws

Three principal twinning laws are commonly observed in this compound:

Carlsbad Twinning: This is a penetration twin that is very common in this compound. libretexts.orgaradbranding.com The twin operation is a 180° rotation about the Current time information in DE. axis (the c-axis). ru.nl This often results in two intergrown crystals that appear to have grown through each other. libretexts.orgwordpress.com

Baveno Twinning: Baveno twins are contact twins with a composition plane parallel to the (021) plane. libretexts.orgmindat.org This type of twinning can result in a crystal with a nearly square cross-section. mindat.org

Manebach Twinning: This is also a contact twin where the twin plane is the basal pinacoid (001). libretexts.orgmindat.org In Manebach twins, the prominent basal cleavage of both twin individuals is parallel. mindat.org

Table 2: Common Twinning Laws in this compound
Twinning LawTypeTwin Axis/Plane
CarlsbadPenetration Current time information in DE. axis
BavenoContact(021) plane
ManebachContact(001) plane

Relationship of Twinning to Al/Si Ordering and Formation Conditions

The presence and type of twinning in K-feldspars are not merely morphological curiosities; they are intimately linked to the Al/Si ordering process and the conditions of crystal formation. The transformation from a higher-temperature, disordered monoclinic state (like sanidine or this compound) to a lower-temperature, ordered triclinic state (microcline) often induces twinning. libretexts.org

For instance, the characteristic "tartan" or cross-hatched twinning seen in microcline under a polarizing microscope is a result of the combination of Albite and Pericline twinning. libretexts.org This twinning is a direct consequence of the symmetry change from monoclinic to triclinic during cooling and ordering. uchicago.edu

In this compound, the simple twins like Carlsbad, Baveno, and Manebach are generally considered primary growth twins, forming during the initial crystallization from a melt or solution. wordpress.com However, the presence of these twins can also be influenced by the structural state. For example, Carlsbad twins can be inherited when a monoclinic phase transforms to a triclinic one. ru.nl The strain associated with the Al/Si ordering process and the resulting slight changes in the crystal lattice can influence the development and stability of these twin boundaries. The study of these twin relationships, in conjunction with the analysis of Al/Si order, provides a powerful tool for deciphering the thermal and kinetic history of the rocks in which this compound is found. rruff.info

Atomic-Scale Structure and Interfacial Studies of this compound

The study of this compound at the atomic scale encompasses both the precise definition of its internal crystal lattice and its behavior at the boundary with other substances, particularly water. These investigations are crucial for understanding the mineral's chemical and physical properties.

Refinement of this compound Crystal Structures

The precise determination of the atomic arrangement within the this compound crystal has been the subject of numerous refinement studies. Initial structural models have been progressively improved using advanced analytical methods, leading to a more accurate understanding of interatomic distances and bond angles.

A notable refinement was performed on "sanidinized this compound," a material derived from heating an this compound crystal until it irreversibly transforms into the sanidine form. iucr.org This work, building upon earlier three-dimensional refinement by Cole, Sörum & Kennard in 1949, further improved the atomic coordinates using computational refinement programs. iucr.org The primary goal of such refinements is to achieve the maximum possible accuracy in structural data to allow for meaningful comparisons with other feldspar (B12085585) minerals like microcline, albite, and anorthite. iucr.org The refinement of sanidinized this compound resulted in a shift of the potassium ion's z-coordinate by 0.057 Å, which was a significant change to the atomic parameters. iucr.org

Further studies have refined the crystal structures of specific this compound varieties, such as adularia, and compared them to other potassium-rich feldspars. geoscienceworld.orggeoscienceworld.org These refinements help relate physical properties like unit-cell parameters and optic axial angle to the distribution of aluminum and silicon within the crystal lattice. geoscienceworld.orggeoscienceworld.org Neutron diffraction has also been employed to refine the structure of ordered this compound, providing detailed data on the arrangement of atoms within the crystal. mindat.orgarizona.edu

The table below presents refined atomic coordinates for this compound, illustrating the precise location of each atom within the unit cell.

Atomxyz
K0.284800.000000.13970
Al10.010500.186660.22520
Si10.010500.186660.22520
Si20.708300.118710.34440
OA10.000000.147500.00000
OA20.634300.000000.28240
OB0.829000.148400.22490
OC0.035300.313100.25270
OD0.181400.124000.41200
Data sourced from MineralsCloud. mineralscloud.com

Investigation of this compound Surface and Interface Structures

The interaction between the this compound surface and its surrounding environment, particularly water, is fundamental to geochemical processes like weathering and dissolution. anl.gov High-resolution X-ray reflectivity and atomic force microscopy have been instrumental in providing Ångström-scale resolution of the this compound-water interface. researchgate.netosti.gov

Studies on the (001) cleavage surface of this compound in contact with deionized water have revealed several key features:

Potassium Ion Depletion : The outermost layer of potassium (K+) ions is effectively removed upon contact with water. anl.govresearchgate.netanl.gov The derived coverage of this layer is 0.0 ± 0.08 ML (monolayer), compared to the bulk truncated coverage of 1.0 ML. researchgate.netosti.gov This removal is believed to involve an exchange with protons or hydronium ions from the water. researchgate.net

Surface Termination : The aluminosilicate (B74896) framework at the surface is terminated by an oxygen-containing species, likely hydroxyl (OH) groups, which saturate the broken Si-O bonds created during cleavage. anl.govresearchgate.net The coverage of this oxygen layer is measured at 1.9 ± 0.25 ML, close to the expected 2.0 ML. researchgate.netosti.gov

Structural Relaxation : The near-surface region undergoes a complex structural relaxation that propagates approximately 26 Å into the crystal. researchgate.netosti.gov The maximum atomic displacement is about 0.15 Å near the surface. researchgate.netosti.gov

First-principles molecular dynamics (FPMD) studies have further explored the acidity of the this compound (001) surface. geoscienceworld.orgresearchgate.net These studies calculate the acid constants (pKa) for various surface hydroxyl groups (≡SiOH, ≡AlOH, and ≡AlOH2) and how they are affected by the presence of different cations like K+ or Sodium (Na+). geoscienceworld.orgresearchgate.net The results indicate that the type of cation on the surface significantly influences the surface's acid reactivity. geoscienceworld.orgresearchgate.net For instance, with K+ on the surface, the pKa values for ≡SiOH, ≡AlOH, and ≡AlOH2 are 11.5, 18.5, and 7.8, respectively. geoscienceworld.orgresearchgate.net When Na+ replaces K+, these pKa values shift to 5.5, 17.7, and 4.3, making the surface more acidic. geoscienceworld.orgresearchgate.net

Surface Group (with K+)pKaSurface Group (with Na+)pKa
≡SiOH11.5≡SiOH5.5
≡AlOH18.5≡AlOH17.7
≡AlOH₂7.8≡AlOH₂4.3
Data derived from first-principles molecular dynamics studies. geoscienceworld.orgresearchgate.net

Crystallographic Channels and Molecular Incursion in this compound

The crystal structure of this compound contains ultra-microchannels that can facilitate the entry of small molecules, such as water (H₂O), into the mineral's interior. mdpi.com This phenomenon is significant for understanding alteration processes that occur deep within feldspar crystals, not just at the surface. mdpi.comresearchgate.net

Experimental studies have shown that water molecules can enter this compound crystals under high pressure (up to 600 MPa) even at room temperature. mdpi.comresearchgate.net Fourier-transform infrared spectroscopy (FTIR) is used to track this incursion. With increasing pressure, the integral absorbance of the H₂O band in colorless this compound increases significantly, indicating a greater amount of water entering the structure. mdpi.com This suggests that H₂O molecules can become structural constituents by entering the crystallographic channels, with a preferential orientation along the (001) direction. mdpi.comresearchgate.net

The incursion of water is a proposed mechanism for internal alteration processes like sericitization, where this compound reacts with water to form sericite, silica (B1680970), and potassium oxide. mdpi.com The reaction is as follows: 3KAlSi₃O₈ (this compound) + H₂O → KAl₂(AlSi₃O₁₀)(OH)₂ (Sericite) + 6SiO₂ + K₂O mdpi.com

The table below summarizes FTIR data for colorless this compound under varying pressure, showing the increase in water content within the crystal structure.

PressureIntegral Absorbance (cm⁻¹)Normalized Integral Absorbance (cm⁻²)
1 atm1.50120
~300 MPa11.32-
~600 MPa14.541570
Data from FTIR spectra analysis of colorless this compound. mdpi.com

This process of molecular incursion provides crucial clues to the formation of micropores and microstructures within feldspar minerals, impacting our understanding of the behavior of water in nominally anhydrous minerals in the Earth's upper crust. mdpi.comresearchgate.net

Petrological Research on Orthoclase Genesis and Occurrence

Formation Environments and Paragenesis of Orthoclase

The genesis of this compound is closely tied to specific temperature, pressure, and chemical conditions, leading to its presence in a variety of geological settings. Its paragenesis—the sequence and association in which it forms with other minerals—reveals the petrogenetic history of its host rock.

This compound is a primary mineral in many felsic igneous rocks, forming directly from the crystallization of silica-rich magma. wikipedia.orggoogle.com Its specific context of formation—plutonic, volcanic, or pegmatitic—influences its crystal size, texture, and association with other minerals.

Plutonic Contexts: In slowly cooling intrusive bodies like granite, granodiorite, and syenite, this compound has sufficient time to form large, well-developed crystals. ufrgs.brgeology.com This slow cooling occurs deep within the Earth's crust. This compound is a key mineral in Bowen's reaction series, crystallizing at lower temperatures from felsic magmas enriched in potassium. google.com It is often the dominant alkali feldspar (B12085585) in these rocks, contributing significantly to their characteristic pink, white, or grey coloration. jmu.eduwikipedia.org In these environments, it typically forms an interlocking matrix with quartz, plagioclase, and micas. wikipedia.org

Volcanic Contexts: In extrusive igneous rocks, which cool rapidly at or near the Earth's surface, the high-temperature polymorph of KAlSi₃O₈, sanidine, is more commonly formed. wikipedia.orgufrgs.br However, this compound can be found in volcanic rocks such as rhyolite, dacite, and trachyte, particularly if the cooling process is not instantaneous, allowing for some ordering of the aluminum and silicon atoms in the crystal structure. google.comgeology.comcelestialearthminerals.com

Pegmatitic Contexts: Pegmatites represent the final, water-rich fraction of a crystallizing magma. This fluid-rich environment allows for exceptional crystal growth. google.com Consequently, this compound in granite pegmatites can form enormous crystals, with some of the largest documented single crystals found in such settings. wikipedia.orggeology.com In pegmatites, this compound is associated with minerals like quartz, mica, and often gem minerals such as beryl and tourmaline. ufrgs.br

Table 1: Characteristics of this compound in Igneous Environments

Igneous Context Typical Host Rocks Cooling Rate Crystal Size Common Associated Minerals
Plutonic Granite, Syenite, Granodiorite Slow Coarse-grained (Phaneritic) Quartz, Plagioclase, Biotite, Hornblende
Volcanic Rhyolite, Trachyte, Dacite Fast Fine-grained (Aphanitic) to Porphyritic Sanidine, Quartz, Biotite, Plagioclase

| Pegmatitic | Granite Pegmatite | Very Slow | Very large crystals (pegmatitic) | Quartz, Muscovite, Biotite, Beryl, Tourmaline |

This compound is a stable mineral under conditions of high-grade metamorphism. auckland.ac.nzgeologyscience.com It is commonly found in metamorphic rocks such as gneiss and some schists, which are often formed from the metamorphism of felsic igneous rocks like granite (orthogneiss) or potassium-rich sedimentary rocks. auckland.ac.nzgeology.comcelestialearthminerals.com

During regional metamorphism, the original this compound crystals from the protolith (parent rock) can undergo recrystallization. opengeology.org This process involves changes in crystal size and texture in response to elevated temperature and pressure. Existing small mineral grains may merge to form larger, more stable crystals, a process known as Ostwald ripening. opengeology.org While the this compound itself persists, it becomes part of a new mineral assemblage and fabric characteristic of the metamorphic rock. opengeology.org Its presence, particularly in amphibolite and granulite facies, is an indicator of high-temperature metamorphic conditions. mindat.org

This compound plays a dual role in hydrothermal systems: it can be formed by alteration, or it can be altered itself.

Formation in Alteration Zones: Potassic alteration is a type of hydrothermal alteration characterized by the formation of new potassium-rich minerals. ufrgs.brrafhladan.is In these zones, circulating hot fluids can introduce potassium into the host rock, leading to the replacement of original minerals, such as plagioclase feldspar, with secondary this compound. oup.com This process is common in and around porphyry copper deposits and other ore systems. rafhladan.is Adularia, a low-temperature, often more ordered variety of this compound, typically forms in low-temperature hydrothermal veins and is associated with ore deposits. wikipedia.orgufrgs.br

Alteration of this compound: Conversely, this compound is susceptible to alteration by later-stage or lower-temperature hydrothermal fluids. mdpi.com Common alteration products include sericite (a fine-grained white mica, essentially muscovite) and clay minerals like kaolinite. ufrgs.brmdpi.com This alteration often appears as a "dusty" or "misty" texture within the this compound crystal under a microscope and can proceed along cleavage planes and microfractures. ufrgs.brmdpi.com

Table 2: Common Hydrothermal Alteration Products of this compound

Alteration Product Chemical Formula Description
Sericite KAl₂(AlSi₃O₁₀)(OH)₂ A fine-grained variety of muscovite mica, formed by the replacement of feldspar.

| Kaolinite | Al₂Si₂O₅(OH)₄ | A clay mineral formed by the chemical weathering or hydrothermal alteration of aluminosilicate (B74896) minerals. celestialearthminerals.com |

This compound within Rock-Forming Mineral Assemblages

As a defining mineral for several major rock types, the specific mineral assemblages that include this compound are critical for petrographic classification and for understanding the chemical environment of rock formation.

This compound is an essential mineral in granitoid and syenitic rocks. ufrgs.brcelestialearthminerals.com

Granitoid Suites: In granites, granodiorites, and related rocks, this compound is a key felsic component. ufrgs.brgeology.com According to the QAPF classification diagram for plutonic rocks, granite is defined by having a significant modal percentage of both quartz and alkali feldspar, with this compound being the most common alkali feldspar. wikipedia.org The typical mineral assemblage in a granite includes quartz, this compound, sodium-rich plagioclase, and mafic minerals like biotite and hornblende. ufrgs.br Accessory minerals such as zircon, apatite, and titanite are also common. ufrgs.br The pink color of many commercial granites is due to the presence of this compound. geology.comgeologyscience.com

Syenitic Rocks: Syenite is a coarse-grained intrusive igneous rock similar to granite but with little to no quartz. alexstrekeisen.itsandatlas.org In syenites, this compound is the predominant mineral, often making up a large portion of the rock's volume. alexstrekeisen.itauckland.ac.nz The feldspar component is overwhelmingly alkaline, and any plagioclase present is typically in minor amounts. alexstrekeisen.it Mafic minerals associated with this compound in syenites include hornblende and biotite. sandatlas.org

Table 3: Example Modal Composition of a Granitoid Rock

Mineral Typical Percentage Range
Quartz 20% - 60%
This compound 35% - 65%
Plagioclase 10% - 35%
Biotite/Hornblende 5% - 15%

| Accessory Minerals | < 1% |

This compound is also a characteristic mineral of alkaline igneous rocks, which are relatively low in silica (B1680970) and enriched in sodium and potassium. Syenites are a major group within this category. auckland.ac.nz In silica-undersaturated varieties, such as nepheline syenite, this compound coexists with feldspathoid minerals like nepheline instead of quartz. celestialearthminerals.com In some peralkaline rocks, where the molar proportion of alkalis is greater than that of aluminum, this compound can be associated with sodium-rich mafic minerals like aegirine (an alkali pyroxene) and arfvedsonite (an alkali amphibole). ufrgs.brsandatlas.org

Detrital this compound Grains in Sedimentary Rocks

Detrital this compound grains, which are mineral fragments derived from the weathering and erosion of pre-existing rocks, are significant components of many siliciclastic sedimentary rocks, particularly arkosic sandstones. geoscienceworld.orgyoutube.com The study of these grains provides crucial insights into the provenance of the sediments, which refers to the original source rocks and their tectonic setting. geological-digressions.com Because this compound is a common mineral in felsic igneous rocks (like granite) and certain high-grade metamorphic rocks, its presence and abundance in a sandstone can indicate that such rocks were exposed and eroding in the source area during the sediment's deposition. geoscienceworld.orgpsu.edu

The persistence of this compound in the sedimentary record is noteworthy. Feldspars are generally more susceptible to chemical weathering than quartz. Therefore, a high proportion of detrital this compound suggests limited chemical weathering and rapid erosion and transport, which are often associated with tectonically active settings like magmatic arcs or continental rift zones. geological-digressions.com The interpretation of sandstone provenance relies on detailed mineralogical analysis, where the relative proportions of quartz, feldspar (including this compound), and lithic (rock) fragments are plotted on ternary diagrams. geological-digressions.com

Advanced analytical techniques, such as electron-probe microanalysis, can be applied to detrital feldspar grains to refine provenance interpretations. geoscienceworld.org By analyzing the chemical composition of individual this compound grains, researchers can distinguish between different potential source rock types (e.g., volcanic vs. plutonic) with greater confidence. geoscienceworld.org

Phase Relations and Polymorphism in K-Feldspars

Potassium feldspar (KAlSi₃O₈) exhibits polymorphism, meaning it exists in different crystal structures, or polymorphs, depending on the conditions of its formation, primarily temperature and cooling rate. copernicus.org The main polymorphs are sanidine, this compound, and microcline. These forms are distinguished by the degree of ordering of aluminum (Al) and silicon (Si) atoms within the tetrahedral sites of the crystal lattice. geoscienceworld.orgcopernicus.org

Sanidine is the high-temperature polymorph, characterized by a completely disordered arrangement of Al and Si atoms. It is monoclinic and typically forms in volcanic rocks that have cooled rapidly. copernicus.org

This compound represents an intermediate state of ordering and is also monoclinic. It forms at intermediate temperatures and slower cooling rates than sanidine, characteristic of many plutonic rocks like granites. copernicus.orggeoscienceworld.org

Microcline is the low-temperature, most ordered polymorph, with a triclinic crystal structure. It is the stable form of K-feldspar at lower temperatures. geoscienceworld.orgcopernicus.org

The transition between these polymorphs is a function of the thermal history of the host rock. rruff.info

This compound-Microcline Inversion Kinetics and Mechanisms

The transformation from monoclinic this compound to triclinic microcline is an ordering process that occurs as rocks cool. This inversion is notably sluggish and often does not proceed to completion, resulting in the common association of both minerals in the same rock. csun.educsun.edurruff.info The mechanism involves the migration of Al atoms into specific tetrahedral sites (the T1(0) site), which causes a slight distortion of the crystal lattice and a change in symmetry from monoclinic to triclinic. geoscienceworld.orggeoscienceworld.org

Several factors influence the kinetics of this transformation:

Temperature: The inversion is a response to cooling below a certain temperature threshold.

Fluids: The presence of a water-rich fluid phase can significantly catalyze the ordering process, facilitating the atomic rearrangement required for the inversion.

Deformation: Tectonic stress and strain can promote the transformation by providing the necessary energy to overcome kinetic barriers. In some Precambrian granulites, deformation is thought to aid the total inversion of this compound to microcline. csun.educsun.edu

The inversion often results in the development of characteristic "gridiron" or "tartan" twinning in microcline, which is a combination of Albite and Pericline twin laws. csun.educsun.edu This distinctive twinning is often considered evidence that the microcline formed via inversion from a monoclinic this compound precursor. rruff.info

Metastability of this compound and the Role of Structural Defects

This compound is technically metastable at Earth's surface temperatures, where microcline is the thermodynamically stable K-feldspar polymorph. arizona.edu However, due to the very slow kinetics of the inversion process, this compound commonly persists indefinitely in rocks that have not been subjected to later metamorphism or significant fluid interaction. arizona.edu This persistence is a classic example of metastability in geological systems.

The structure of this compound is not perfectly ordered. It is defined by a characteristic "tweed" texture visible at the transmission electron microscope (TEM) scale. geoscienceworld.orgarizona.edu This texture consists of nanoscale domains of triclinic symmetry that are arranged in such a way that, on a larger scale (like that observed with a standard petrographic microscope), the mineral appears monoclinic. geoscienceworld.org These domains and other structural defects, such as dislocations, play a crucial role in the mineral's behavior. For instance, the presence of water within structural channels or defects can be influenced by pressure. mdpi.com The strain energy associated with these coherent domain boundaries is a driving force for recrystallization processes during later alteration events. arizona.edu

Influence of Cooling Regimes on K-Feldspar Structural State

The structural state, or degree of Al-Si order, of K-feldspar in igneous rocks is highly correlated with the cooling history of the magma body. rruff.info Rapid cooling, typical of volcanic environments, quenches the high-temperature disordered state, preserving sanidine or high-temperature this compound. copernicus.orgresearchgate.net Conversely, very slow cooling, which occurs in the deep-seated interiors of large plutons, allows more time for the ordering process to proceed, favoring the formation of more ordered this compound or its inversion to microcline. rruff.info

Studies of granite plutons have quantified this relationship. For example, research on the Tábua granite in Portugal showed that the degree of Al-Si order in this compound was directly linked to the cooling rate. rruff.info

Table 1: Cooling Rate vs. K-Feldspar Structural State in the Tábua Granite Data adapted from Neves et al. (2001)

Pluton LocationAverage Cooling Rate (650–500°C)Al Occupancy in T1 SitesImplied Structural State
Margin2°C / thousand years~79%Less Ordered (this compound)
Interior0.6°C / thousand years~92%More Ordered (approaching Microcline)

This demonstrates that even within a single igneous body, variations in the cooling regime can lead to measurable differences in the structural state of this compound. rruff.info

Microtextural Relationships and Intergrowths involving this compound

This compound in igneous and metamorphic rocks frequently displays intricate microtextures and intergrowths with other feldspar minerals, most notably sodium-rich plagioclase (albite). These textures are the result of exsolution, a process where an initially homogeneous solid solution of alkali feldspar separates into distinct sodium-rich and potassium-rich phases upon cooling. wikipedia.orgalexstrekeisen.it This occurs because there is a miscibility gap at lower temperatures in the alkali feldspar system; while Na- and K-feldspars are completely soluble in each other at high temperatures (near 700°C), they are not at lower temperatures. wikipedia.orgalexstrekeisen.it

Characterization of Perthitic and Antiperthitic Textures

The most common exsolution textures involving this compound are perthite and antiperthite. wikipedia.org

Perthite: This texture describes an intergrowth where the host mineral is a potassium-rich feldspar (such as this compound or microcline) and contains exsolved lamellae, blebs, or irregular patches of a sodium-rich feldspar (albite). wikipedia.orgearthknow.com The this compound is the dominant phase. Perthitic textures can be classified by the size of the intergrowths:

Macroperthite: Intergrowths are visible to the naked eye. geoscienceworld.org

Microperthite: Intergrowths are visible with an optical microscope. geoscienceworld.orgearthknow.com

Cryptoperthite: Intergrowths are sub-optical and can only be resolved with techniques like transmission electron microscopy (TEM). geoscienceworld.orgarizona.edu

Antiperthite: This is the inverse of perthite. The host mineral is a sodium-rich plagioclase, and it contains exsolved lamellae of potassium-rich feldspar. wikipedia.orgalexstrekeisen.itearthknow.com In this case, the plagioclase is the dominant phase, indicating the original homogeneous crystal was Na-rich. earthknow.com While common, antiperthitic textures are generally less widespread than perthitic ones. earthknow.com

The morphology of these intergrowths is influenced by factors such as the cooling rate, the bulk composition of the original feldspar, and the presence of fluids. Slow cooling allows for the development of coarser, more defined lamellae. wikipedia.org In some cases, the distribution of exsolved lamellae can be irregular, particularly in rocks that have undergone deformation and metasomatism, where replacement processes can create complex textures. researchgate.net

Myrmekitic Intergrowths and Replacement Processes involving this compound

In the study of igneous and metamorphic rocks, the alteration and replacement textures involving this compound provide critical insights into post-magmatic, subsolidus processes. Among the most significant of these is the formation of myrmekite, a microscopic intergrowth that signals complex fluid-rock interactions and metasomatic replacement of this compound.

Myrmekite is defined as a distinctive texture consisting of vermicular (worm-like) or branching rods of quartz set within a single crystal of sodium-rich plagioclase (typically albite or oligoclase). wikipedia.orgearthknow.com This texture commonly occurs at the boundary between potassium feldspar, such as this compound, and plagioclase. earthknow.com The formation of myrmekite is not a primary magmatic feature but rather the result of secondary, metasomatic processes occurring under subsolidus conditions, often in conjunction with tectonic deformation. wikipedia.orgresearchgate.net

The genesis of myrmekite is most widely attributed to the reaction of sodium (Na) and calcium (Ca)-bearing hydrothermal fluids with primary this compound. alexstrekeisen.it This fluid-mediated replacement is a metasomatic process on a local scale, requiring the addition of Na and Ca to the reaction site and the removal of potassium (K). researchgate.net Research indicates that aluminum (Al) and silicon (Si) are generally immobile during the reaction. researchgate.net

The core mechanism involves the replacement of this compound (KAlSi₃O₈) by a more calcic plagioclase. Because Ca-rich plagioclase has a different aluminum-to-silicon ratio and requires less silica in its crystal lattice than this compound, excess silica (SiO₂) is released. alexstrekeisen.it This excess silica crystallizes as the characteristic quartz vermicules within the newly formed plagioclase host. alexstrekeisen.itcsun.edu The process is often facilitated by deformation, as stress and fracturing create pathways for reactive fluids to infiltrate the host rock. wikipedia.orgalexstrekeisen.it

Several metasomatic scenarios can lead to the formation of myrmekite through the replacement of this compound, as detailed in the table below.

Metasomatic ProcessDescriptionTriggering FluidsResulting Myrmekite Characteristics
Ca-Metasomatism Ca-bearing fluids infiltrate and react with this compound, often along microcracks or in deformed crystals. wikipedia.orgCalcium-rich fluidsCan affect large portions of the primary this compound; quartz vermicules often have a constant thickness. wikipedia.org
Na-Ca-Metasomatism Influx of Na-rich fluids triggers a re-equilibration with existing plagioclase, releasing Ca which then reacts with this compound. wikipedia.orgSodium- and Calcium-bearing fluidsVermicules may be nearly constant in size and are often confined within the interior of the new plagioclase. wikipedia.org
K-Metasomatism This process primarily involves the replacement of primary plagioclase by K-feldspar. Myrmekite forms as a byproduct where residual Ca becomes concentrated. wikipedia.orgcsun.eduPotassium-rich fluidsOften forms "wartlike" protrusions from plagioclase into the replacing K-feldspar. wikipedia.org

The chemical reactions governing the replacement of this compound to form myrmekite are fundamental to understanding its genesis. The reactions illustrate the ion exchange and the liberation of silica.

Table of Myrmekite Formation Reactions

ReactantsReactionProducts
This compound + Sodium IonsKAlSi₃O₈ + Na⁺ →NaAlSi₃O₈ (Albite) + K⁺
This compound + Calcium Ions2KAlSi₃O₈ + Ca²⁺ →CaAl₂Si₂O₈ (Anorthite) + 4SiO₂ (Quartz) + 2K⁺

The table outlines the key chemical reactions involved in the metasomatic replacement of this compound leading to the formation of myrmekite components. The first reaction shows simple sodium-for-potassium replacement, while the second, more critical reaction, demonstrates how the introduction of calcium results in the formation of both anorthite (a plagioclase component) and excess quartz. alexstrekeisen.it

Beyond myrmekite, this compound is subject to other replacement processes, primarily through hydrothermal alteration. oup.comufrgs.br Albitization is a common subsolidus reaction where this compound is replaced by albite due to the circulation of sodium-rich fluids. oup.com This replacement is a type of dissolution-reprecipitation mechanism, where the primary this compound dissolves and a secondary feldspar precipitates in its place. oup.com These reactions often initiate along cleavage planes, microcracks, or twin boundaries within the this compound crystal, gradually progressing inward and sometimes leaving relict islands of the original this compound within the new albite host. researchgate.netresearchgate.net Such replacement textures are crucial indicators of extensive fluid-rock interaction and re-equilibration long after the initial crystallization of the host granite. oup.com

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound KAlSi₃O₈
Quartz SiO₂
Plagioclase (Na,Ca)(Si,Al)₄O₈
Albite NaAlSi₃O₈
Oligoclase (Na,Ca)(Si,Al)₄O₈
Anorthite CaAl₂Si₂O₈

Geochemical Investigations of Orthoclase Reactivity and Alteration

Dissolution Kinetics and Mechanisms of Orthoclase

The dissolution of this compound is a complex surface-controlled process influenced by a variety of environmental factors. researchgate.netresearchgate.net The breakdown of its crystal lattice and the subsequent release of constituent elements into solution have been the subject of extensive experimental and theoretical research. researchgate.net

The rate at which this compound dissolves is not constant but is instead governed by several key factors, including the temperature and pH of the interacting fluid, as well as the available surface area of the mineral. researchgate.netnsta.org

Temperature: Dissolution rates of this compound show a strong positive correlation with temperature. anl.gov Experimental studies have demonstrated that as temperature increases, the rate of dissolution accelerates significantly. For instance, in a solution with a pH of 12.9, the dissolution rate of the this compound (001) surface increases substantially as the temperature rises from 50°C to 85°C. anl.gov This temperature dependence is well-described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature and an activation energy. anl.gov For the dissolution of the this compound (001) surface at a pH of 1.1, the apparent activation energy has been determined to be 87 ± 7 kJ/mol, while the (010) surface exhibits an apparent activation energy of 41 ± 7 kJ/mol. researchgate.net

pH: The pH of the surrounding solution is a critical determinant of this compound dissolution kinetics. Dissolution rates are observed to be higher in both acidic and alkaline environments compared to near-neutral conditions. researchgate.netanl.gov At acidic pH (e.g., 1.1), the dissolution process can be more random, leading to significant disruption of the surface lattice. anl.gov In contrast, at alkaline pH (e.g., 12.9), dissolution tends to be stoichiometric and proceeds in a layer-by-layer fashion. anl.gov The mechanism of dissolution is influenced by the adsorption of protons (H⁺) or hydroxyl (OH⁻) ions onto the mineral surface, which weakens the bonds within the crystal structure. researchgate.net

FactorInfluence on Dissolution RateExperimental ConditionsResearch Finding
Temperature Increases with increasing temperaturepH 12.9, 50-85°CDissolution rate increases rapidly with temperature, following Arrhenius behavior. anl.gov
pH Higher rates at acidic and alkaline pHpH 1.1 vs. pH 12.9Dissolution is more random at acidic pH and stoichiometric (layer-by-layer) at alkaline pH. anl.gov
Surface Area Increases with increasing surface areaGeneral principleA larger surface area provides more reactive sites, accelerating dissolution. nsta.org

Recent studies have highlighted the importance of coupled interfacial dissolution-reprecipitation (CIDR) mechanisms in the alteration of this compound. researchgate.netgoldschmidt.info This process involves the simultaneous dissolution of the primary this compound and the precipitation of a new secondary phase at the reaction interface. researchgate.net There is often no discernible gap between the parent mineral and the newly formed phase, suggesting that the process operates continuously at the fluid-mineral boundary. researchgate.netgoldschmidt.info This mechanism is crucial in explaining the formation of various alteration products and textures observed in natural systems. researchgate.net

During its interaction with aqueous fluids, a chemically and structurally modified layer, often termed a surface alteration layer (SAL), can form on this compound. researchgate.netugr.es These layers are typically depleted in certain elements relative to the bulk this compound composition. ugr.es

Under alkaline hydrothermal conditions (e.g., pH 12.4, 190°C), a continuous amorphous SAL can form on this compound surfaces. researchgate.net This layer can range in thickness from less than 10 nanometers to approximately 200 nanometers. researchgate.netgoldschmidt.info The boundary between the crystalline this compound and the amorphous SAL is sharp at the nanometer scale, indicating a distinct chemical and structural discontinuity. researchgate.netgoldschmidt.info The formation of such layers is believed to occur via an interfacial dissolution-reprecipitation process. researchgate.net

Hydrothermal Alteration of this compound

Hydrothermal alteration refers to the mineralogical and chemical changes in rocks due to their interaction with hot, chemically active fluids. oup.comoup.com this compound is particularly susceptible to alteration under these conditions, leading to the formation of a variety of secondary minerals. corbettgeology.com

The chemical evolution of this compound during hydrothermal alteration is strongly dependent on the pH of the fluid.

Alkaline Conditions: In highly alkaline environments (pH > 9) and at elevated temperatures, the dissolution of this compound can be congruent, meaning all elements are released from the structure stoichiometrically. researchgate.net In experiments conducted at 190°C in a Ca(OH)₂ solution (pH ~12.4), this compound altered to form secondary crystalline phases such as calcite and hydrated silicate minerals, alongside a continuous amorphous surface layer. goldschmidt.info This amorphous layer was found to be enriched in potassium and calcium, and depleted in silicon and aluminum. goldschmidt.info

Acidic Conditions: Under acidic hydrothermal conditions, the alteration process can be different. While dissolution is still prominent, the nature of the secondary products and the surface reactions can vary. researchgate.net For instance, the alteration of feldspars in felsic rocks can lead to sericitization, the formation of fine-grained white mica, which is a common type of hydrothermal alteration. mdpi.com

ConditionTemperaturepHKey ObservationsSecondary Phases
Alkaline 190°C~12.4Congruent dissolution, formation of an amorphous surface alteration layer. researchgate.netgoldschmidt.infoCalcite, Hydrated Silicate Minerals (CASH+CSH). goldschmidt.info
Acidic High TemperatureAcidicNonstoichiometric dissolution, potential for sericitization. researchgate.netmdpi.comSericite (fine-grained mica). mdpi.com

Nanometer-scale chemical mapping has shown that the chemical composition of the parent this compound can remain unchanged at the immediate interface, with a sharp chemical and structural discontinuity between the primary mineral and any amorphous alteration layer. researchgate.netgoldschmidt.info For example, in alkaline alteration experiments, there was no evidence of calcium from the fluid diffusing into the this compound structure. researchgate.netgoldschmidt.info These nanoscale observations provide strong evidence for an interfacial dissolution-reprecipitation mechanism, where the original mineral structure is completely broken down and new phases precipitate in its place. researchgate.netresearchgate.net

Secondary Mineral Precipitation resulting from this compound Alteration

The alteration of this compound (KAlSi₃O₈), a common rock-forming tectosilicate mineral, leads to the formation of various secondary minerals, primarily clay minerals. This transformation is a fundamental process in rock weathering, soil formation, and hydrothermal alteration. The specific secondary minerals that precipitate are contingent on the physicochemical conditions of the environment, including temperature, pressure, pH, and the chemical composition of the percolating fluids.

Common secondary minerals resulting from this compound alteration include:

Illite: In environments with a higher concentration of potassium ions and neutral to alkaline pH, this compound can alter to illite ((K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂,(H₂O)]). wikipedia.orggeoscienceworld.org Illite formation is common during diagenesis in sedimentary basins and in hydrothermal systems. geologyscience.commdpi.com It is structurally similar to muscovite and forms as an alteration product of feldspars and other silicate minerals. wikipedia.org The process often involves the dissolution of the primary this compound and subsequent precipitation of illite. geologyscience.com In hydrothermal settings, the transition from smectite to illite occurs at temperatures between 150–220 °C. mdpi.com

Smectite Group Minerals: In environments with relatively neutral pH and temperatures generally below 160 °C, this compound can alter to smectite group clays, such as montmorillonite. mdpi.com The formation of smectite is a product of hydrolysis reactions at the expense of silicate phases. mdpi.com The conversion of smectite to illite is a key process in diagenesis and low-grade metamorphism, often proceeding through a mixed-layer illite-smectite (I/S) phase. researchgate.net

The alteration of this compound is not always a direct replacement. For instance, in submarine weathering environments, this compound can alter to an assemblage of kaolinite, K-mica (illite), and montmorillonite. researchgate.net The specific alteration pathway and resulting mineral assemblage provide crucial clues about the geological history of the host rock. geologyscience.com

Water Behavior and Hydration within this compound Crystals

Recent research has demonstrated that water (H₂O) can penetrate the crystal structure of this compound, a mineral traditionally considered anhydrous. This phenomenon has significant implications for understanding feldspar (B12085585) alteration processes deep within the Earth's crust.

H₂O Incursion into this compound and Crystallographic Orientation Effects

Experimental studies have shown that H₂O molecules can enter the crystalline structure of this compound under pressure. mdpi.comresearchgate.net Using Fourier-transform infrared spectroscopy (FTIR), researchers observed that with increasing pressure up to 600 MPa, the amount of water within colorless this compound crystals increases significantly. mdpi.comresearchgate.netdntb.gov.ua This suggests that water can be incorporated as a structural constituent within ultra-microchannels in the feldspar framework, particularly at depths corresponding to the upper crust (10-20 km). mdpi.com

The incursion of water is not uniform in all directions. FTIR spectra collected along different crystallographic axes reveal that water enters the this compound structure with a preferred orientation. mdpi.comresearchgate.net The highest absorbance, indicating the highest concentration of water, is observed nearly perpendicular to the (001) crystallographic plane. mdpi.com This anisotropy demonstrates that the channel-like structures within the feldspar crystal lattice dictate the pathways for water diffusion.

FTIR Normalized Integral Absorbance of H₂O in Colorless this compound at 1 atm mdpi.com
Crystallographic DirectionNormalized Integral Absorbance (cm⁻²)
(001)1717.5
(010)Lower Value
(100)Lower Value

Implications of Water Behavior for Feldspar Alteration and Micropore Formation

The ability of water to penetrate the interior of this compound crystals provides a mechanism for alteration processes that are observed to occur deep within mineral grains, not just on their surfaces. mdpi.comresearchgate.netdntb.gov.ua One such process is sericitization, the alteration of feldspar into fine-grained mica (sericite), which is a variety of illite or muscovite. wikipedia.orgmdpi.com The presence of ultra-microchannels facilitates the entry of H₂O molecules into the crystal, leading to reactions like: 3KAlSi₃O₈ (this compound) + H₂O → KAl₂(AlSi₃O₁₀)(OH)₂ (Sericite) + 6SiO₂ + K₂O mdpi.com

This internal alteration can lead to the formation of micropores and microstructures within the feldspar. mdpi.comresearchgate.netresearchgate.net The replacement of potassium ions by smaller ions like Na⁺ or Ca²⁺, facilitated by fluid interaction, can cause compression of the feldspar framework, contributing to the development of sub-micrometer scale porosity. mdpi.com This microporosity, in turn, can enhance the permeability of the rock, further facilitating fluid flow and continued alteration.

Role of Potassium Content in this compound Hydration Processes

It is hypothesized that the larger ionic radius of potassium expands the apertures of the crystallographic channels within the feldspar structure, allowing more water molecules to enter. mdpi.com While this is presented as one possible explanation, it highlights the influence of the major element chemistry on the hydration potential of the mineral. mdpi.com

Effect of Pressure on Water Content in Different this compound Types mdpi.com
This compound TypeK₂O (wt%)PressureNormalized Integral Absorbance (cm⁻²)Observation
Colorless10.031 atm120Sharp increase in H₂O content with pressure
~300 MPa1124
~600 MPa1570
Pink9.26~300 MPaSaturatedSaturates quickly with no significant change
~600 MPaSaturated

Geochemical Signatures and Provenance Studies utilizing this compound

The chemical composition of this compound, particularly its trace element content, serves as a powerful tool in geochemical investigations. These signatures can reveal the origin and evolution of magmas and the provenance of sedimentary rocks.

Trace Element Incorporation and Distribution in this compound

Trace elements are elements that occur in very low concentrations (typically <0.1% by weight) in rocks and minerals. dspmuranchi.ac.in Their incorporation into the crystal structure of a mineral like this compound is governed by their ionic radius and charge, which determine whether they can substitute for major elements in the crystal lattice. dspmuranchi.ac.inuio.no In this compound (KAlSi₃O₈), trace elements can substitute for K, Al, and Si.

Key trace elements that substitute into the this compound structure include:

Large Ion Lithophile Elements (LILE): Elements like Rubidium (Rb), Barium (Ba), and Lead (Pb) have ionic radii and charges that allow them to readily substitute for potassium (K⁺). bgd.bg

Strontium (Sr): Can substitute for both K⁺ and Ca²⁺ (if present in solid solution, e.g., in perthite). Its distribution can be used for diffusion chronometry and to study crystal-melt evolution. bruker.com

Gallium (Ga): Tends to substitute for Aluminum (Al³⁺) in the tetrahedral sites. bgd.bg

The concentration of these trace elements in this compound can be significantly different from that of the magma from which it crystallized. dspmuranchi.ac.in The partitioning of a trace element between the mineral and the melt is described by a distribution coefficient (D). Because trace elements often have a stronger preference for either the melt or the crystal phase compared to major elements, their concentrations can vary by orders of magnitude during processes like fractional crystallization or partial melting. imwa.info This makes them sensitive indicators of petrogenetic processes. dspmuranchi.ac.in For example, Rb tends to be more concentrated in K-feldspars of more evolved igneous rocks. bgd.bg Analyzing the trace element composition of detrital this compound grains in a sandstone can thus help identify the type and tectonic setting of the source rocks from which the sediment was derived. mdpi.com

Weathering and Diagenetic Processes Affecting this compound

This compound (KAlSi₃O₈), a significant rock-forming tectosilicate mineral, undergoes substantial alteration when exposed to the conditions at or near the Earth's surface. geology.comwikipedia.org These transformations, driven by weathering and diagenetic processes, involve complex chemical reactions that break down the original mineral structure and lead to the formation of new, more stable secondary minerals. libretexts.orgtulane.edu The study of these processes is crucial for understanding soil formation, the geochemical cycling of elements, and the evolution of porosity in sedimentary rocks.

Chemical Weathering Mechanisms

The primary mechanism of this compound decomposition is chemical weathering, which involves the chemical reaction of minerals with agents like water and air. fu-berlin.deuh.edu For this compound, the most significant chemical weathering process is hydrolysis. libretexts.orgunl.edu

Hydrolysis: This is a chemical decomposition process where water molecules are split, and the resulting hydrogen ions (H⁺) attack the mineral structure. libretexts.org In the hydrolysis of this compound, H⁺ ions replace the potassium ions (K⁺) in the crystal lattice. tulane.eduunl.edu This disrupts the charge balance and structural integrity of the mineral, leading to its breakdown. libretexts.org The initial reaction can be represented as:

KAlSi₃O₈ + H₂O → HAlSi₃O₈ + K⁺ + OH⁻ libretexts.org

The table below summarizes the key chemical reactions involved in the weathering of this compound.

Reaction TypeChemical EquationDescription
Hydrolysis 2KAlSi₃O₈ + 2H⁺ + 9H₂O → Al₂Si₂O₅(OH)₄ + 4H₄SiO₄ + 2K⁺This compound reacts with acidic water to form kaolinite (a clay mineral), silicic acid in solution, and potassium ions. fu-berlin.deunl.edu
Carbonation CO₂ + H₂O ↔ H₂CO₃Carbon dioxide from the atmosphere or soil dissolves in water to form weak carbonic acid. fu-berlin.deunl.edu
Acid Dissociation H₂CO₃ ↔ H⁺ + HCO₃⁻Carbonic acid dissociates, providing the hydrogen ions (H⁺) that drive the hydrolysis reaction. libretexts.org

Alteration Products

As this compound weathers, its constituent elements are released and recombine to form a variety of secondary minerals, which are more stable under surface conditions. The specific alteration products depend on factors like climate, water chemistry, and drainage. geoscienceworld.orgresearchgate.net

Common alteration products include:

Kaolinite: A very common alteration product, kaolinite is a clay mineral that often appears as chalky or earthy coatings on weathered feldspar surfaces. geology.comufrgs.brsaskoer.ca Its formation involves the leaching of potassium and some silica (B1680970). fu-berlin.deunl.edu

Sericite: This is a fine-grained variety of muscovite mica that forms from the alteration of this compound, particularly under hydrothermal conditions but also during weathering. ufrgs.brmdpi.com This process is often referred to as sericitization. ufrgs.br

Illite: Another clay mineral that can form from the alteration of feldspar, especially in marine or arid environments. geoscienceworld.org

Gibbsite: In environments with intense weathering and high rainfall, which leads to the extensive leaching of silica, this compound may alter to gibbsite, an aluminum hydroxide. geoscienceworld.org

Smectite: Under more closed and alkaline conditions, feldspars can transform into smectite-group clay minerals. geoscienceworld.org

Alteration ProductChemical FormulaTypical Formation Environment
Kaolinite Al₂Si₂O₅(OH)₄Common in acidic soils with good drainage. fu-berlin.deunl.edugeoscienceworld.org
Sericite (Muscovite) KAl₂(AlSi₃O₁₀)(OH)₂Forms during hydrothermal alteration or advanced weathering. ufrgs.brmdpi.com
Illite (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂, (H₂O)]Common in meteoric diagenesis, particularly in semi-arid to arid settings. geoscienceworld.org
Gibbsite Al(OH)₃Forms under intense weathering with strong leaching of silica. geoscienceworld.org
Smectite (e.g., Montmorillonite) (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂OCan form in closed systems with alkaline conditions. geoscienceworld.org

Factors Influencing Weathering and Dissolution Rates

The rate at which this compound weathers is controlled by a combination of climatic, physical, and chemical factors.

Climate: High temperatures and abundant rainfall accelerate chemical weathering reactions. uh.eduyoutube.com Tropical regions, therefore, exhibit much faster rates of feldspar weathering than cold, dry regions. uh.edu

pH: The pH of the surrounding solution is a critical factor. Research has shown that this compound dissolution rates vary significantly with pH. anl.govosti.gov

Temperature: Dissolution is a thermally activated process. Experimental studies have demonstrated that the dissolution rate of this compound increases rapidly with rising temperature. anl.gov For example, at a pH of 12.9, an effective energy barrier of 0.65 ± 0.05 eV was determined, while at a pH of 1.1, the apparent activation energies were 87 ± 7 kJ/mol for the (001) crystal face and 41 ± 7 kJ/mol for the (010) face. anl.govosti.gov

Physical Characteristics: The physical state of the mineral, including particle size, surface area, and the presence of microcracks or cleavage planes, heavily influences weathering. libretexts.orgtulane.edumdpi.com Smaller particles have a larger surface-area-to-volume ratio, exposing more of the mineral to chemical attack. libretexts.org

Crystal Orientation: The crystallographic orientation of the exposed surface affects its reactivity. Studies using X-ray reflectivity have revealed an anisotropy in dissolution kinetics, with different crystal faces dissolving at different rates, particularly at acidic pH and varying temperatures. osti.gov

ParameterCondition 1Dissolution Rate/Activation Energy (Condition 1)Condition 2Dissolution Rate/Activation Energy (Condition 2)
pH 12.9 (Alkaline)Activation Energy: 65 ± 7 kJ/mol1.1 (Acidic)Activation Energy: 87 ± 7 kJ/mol (on 001 face)
Temperature 50 °CRate increases with temperature85 °CRate is substantially higher than at 50 °C
Crystal Face (at pH 1.1) (001)Activation Energy: 87 ± 7 kJ/mol(010)Activation Energy: 41 ± 7 kJ/mol

Data compiled from studies on this compound dissolution kinetics. osti.gov

Diagenetic Processes

Diagenesis refers to the physical and chemical changes that affect sediments after their initial deposition as they are converted into sedimentary rock. wikipedia.org For this compound grains within sediments, these processes represent a continuation of alteration. Feldspar alteration is described as nearly ubiquitous during diagenesis. geoscienceworld.org

Diagenetic alteration of this compound can include:

Dissolution: this compound grains may partially or completely dissolve after burial, creating secondary porosity within the rock. geoscienceworld.orgusgs.gov This process is often driven by acidic pore fluids. usgs.gov

Replacement: this compound can be replaced by other minerals. A common process is albitization, where K-feldspar is replaced by the sodium feldspar, albite. geoscienceworld.org Replacement by calcite and clay minerals like illite is also frequent. geoscienceworld.org

Authigenic Overgrowths: Under certain chemical conditions, new potassium feldspar can precipitate from pore fluids, forming overgrowths on existing detrital this compound grains. usgs.gov Subsequent changes in fluid chemistry can lead to the dissolution of these same overgrowths. usgs.gov

These diagenetic changes are critical in controlling the reservoir quality of sandstones, as the dissolution or precipitation of feldspar and its alteration products directly impacts porosity and permeability. geoscienceworld.orgusgs.gov

Geochronological and Thermochronological Applications of Orthoclase

40Ar/39Ar Thermochronometry using K-Feldspars

The 40Ar/39Ar dating method is a powerful technique used to determine the age of potassium-bearing minerals like orthoclase. This method is an isotopic dating technique that relies on the decay of potassium-40 (40K) to argon-40 (40Ar). By irradiating a sample with neutrons in a nuclear reactor, a known amount of 39K is converted to 39Ar. The ratio of 40Ar* (radiogenic argon) to 39Ar can then be measured to calculate the age of the mineral. In thermochronometry, this method is used to reconstruct the thermal history of rocks as they cool and pass through different temperatures.

Argon Diffusion Mechanisms and Closure Temperatures in this compound

The retention of argon within the crystal lattice of this compound is governed by thermally activated volume diffusion. mdpi.com This means that as the mineral cools, the rate of argon diffusion decreases until it effectively ceases at a specific "closure temperature" (Tc). Below this temperature, the mineral becomes a closed system for argon, and the radiogenic 40Ar produced from the decay of 40K begins to accumulate.

The closure temperature is not a single, fixed value but is dependent on several factors, including the cooling rate of the rock, the size of the diffusion domain (the effective grain size for diffusion), and the mineral's intrinsic diffusion parameters (activation energy and frequency factor). For this compound, the closure temperature for argon typically ranges from approximately 150°C to 350°C. researchgate.net This wide range is a consequence of the presence of multiple diffusion domains within a single crystal, which can be related to microtextural features such as crystal defects and exsolution lamellae. ucla.edu The concept of multiple diffusion domains (MDD) has been developed to model the complex argon release patterns observed during laboratory step-heating experiments. geologyscience.ruunimelb.edu.au

Recent studies on gem-quality this compound have shown that in microtexturally simple crystals, argon diffusion can be modeled with a single diffusion mechanism, confirming that laboratory-derived diffusion parameters can be valid over geological timescales. lyellcollection.org These large, homogenous crystals have the potential to record detailed thermal histories over millions of years. lyellcollection.org

Constraints on Thermal Histories and Exhumation Rates from this compound Data

By analyzing the age gradients within single this compound crystals or across different minerals with varying closure temperatures, geologists can reconstruct the cooling history of a rock. This information is crucial for understanding tectonic processes such as mountain building and the subsequent exhumation (uplift and erosion) of rocks to the Earth's surface.

The 40Ar/39Ar data from this compound can provide continuous time-temperature paths, which are particularly useful for studying the structural and tectonic evolution of various geological settings. mdpi.com For example, age spectra from this compound can reveal if a rock experienced slow, monotonic cooling or a more complex history involving reheating events. berkeley.edu The interpretation of these age spectra, in conjunction with data from other thermochronometers, allows for the calculation of exhumation rates.

Methodological Challenges and Assumptions in Thermal Modeling

While 40Ar/39Ar thermochronometry of this compound is a powerful tool, it is not without its challenges and underlying assumptions. A key assumption is that argon loss from the mineral is solely controlled by thermally activated volume diffusion. mdpi.com However, other processes such as fluid-assisted recrystallization and the presence of excess argon (40Ar that is not from the in-situ decay of 40K) can complicate the interpretation of age data. mdpi.comresearchgate.net

Furthermore, the extrapolation of diffusion parameters determined from high-temperature laboratory experiments to the much slower rates of natural geological processes is a fundamental assumption that requires careful validation. mdpi.comgeologyscience.ru The presence of complex microstructures within many feldspars can also lead to argon loss mechanisms that deviate from simple volume diffusion, making the application of the MDD model challenging in some cases. unimelb.edu.auresearchgate.net Therefore, a thorough characterization of the mineral's microtexture is essential for the accurate interpretation of 40Ar/39Ar data. mdpi.comresearchgate.net

Table 1: Representative Closure Temperatures for Argon Diffusion in this compound

Cooling Rate (°C/Myr)Effective Diffusion Radius (μm)Closure Temperature (°C)
1100~230
1500~280
10100~260
10500~315
100100~295
100500~350

Note: These are approximate values and can vary depending on the specific diffusion parameters of the this compound sample.

Cosmogenic Nuclide Geochronology utilizing this compound (e.g., 36Cl)

Cosmogenic nuclide geochronology is a technique used to date the exposure of rock surfaces to cosmic rays. ucl.ac.ukgaea.ac.uk When cosmic rays, which are high-energy particles from space, bombard the Earth's surface, they interact with the atoms in minerals to produce rare isotopes known as cosmogenic nuclides. gfz.de The concentration of these nuclides in a rock surface can be used to determine how long that surface has been exposed.

Production Mechanisms and Advantages for Surficial Dating Applications

In this compound (KAlSi3O8), the cosmogenic nuclide chlorine-36 (36Cl) is produced through several reactions, primarily from the spallation of potassium (K) and calcium (Ca), and through neutron capture by chlorine-35 (35Cl). researchgate.net The high potassium content of this compound makes it a suitable target for 36Cl production. researchgate.net

The use of 36Cl in this compound offers several advantages for dating surficial geological features. Its production in a common rock-forming mineral allows for its application in a wide variety of lithologies. researchgate.net The relatively high production rate of 36Cl enables the dating of young surfaces, and its half-life of approximately 301,000 years makes it suitable for dating landforms ranging in age from a few hundred to tens of millions of years. researchgate.net This technique has been successfully applied to date a variety of landforms, including glacial moraines, lava flows, and fault scarps. researchgate.net

Optimization of Extraction and Measurement Workflows for Geologic Applications

The measurement of 36Cl concentrations requires sophisticated analytical techniques, primarily accelerator mass spectrometry (AMS). researchgate.net The process involves the chemical extraction of chlorine from the this compound sample, followed by its conversion into a form suitable for AMS analysis, typically silver chloride (AgCl).

Table 2: Key Production Reactions of 36Cl in this compound

Target ElementReaction TypeReaction
Potassium (K)Spallation39K(n, 2n2p)36Cl
Calcium (Ca)Spallation40Ca(n, 2n3p)36Cl
Chlorine (Cl)Neutron Capture35Cl(n, γ)36Cl

Note: Neutron (n), proton (p), and gamma (γ) represent the particles involved in the nuclear reactions.

Uranium-Lead Dating in this compound-Bearing Assemblages and Geochronological Context

Uranium-lead (U-Pb) dating is a highly refined and widely utilized radiometric technique for determining the age of geologic materials, with a range extending from approximately 1 million to over 4.5 billion years. wikipedia.orgnih.gov The method is foundational to constructing the geological timescale and understanding Earth's history. wikipedia.orgearthdynamics.org The U-Pb system relies on the radioactive decay of two uranium isotopes, Uranium-238 (²³⁸U) and Uranium-235 (²³⁵U), into stable lead isotopes, Lead-206 (²⁰⁶Pb) and Lead-207 (²⁰⁷Pb), respectively. wikipedia.org The decay of ²³⁸U to ²⁰⁶Pb has a half-life of about 4.47 billion years, while the decay of ²³⁵U to ²⁰⁷Pb has a half-life of approximately 703 million years. earthdynamics.org The existence of these two independent decay chains provides a robust internal check for the accuracy of the determined age. wikipedia.org

While this compound (KAlSi₃O₈) is a common rock-forming mineral in many igneous and metamorphic rocks, it is not the primary target for U-Pb geochronology. The utility of a mineral for U-Pb dating hinges on its ability to incorporate significant amounts of uranium into its crystal structure upon crystallization while simultaneously excluding initial lead. This compound, a potassium feldspar (B12085585), does not readily substitute uranium into its lattice. Instead, geochronologists focus on accessory minerals that are often found within this compound-bearing rock assemblages.

Minerals such as zircon (ZrSiO₄), monazite ((Ce,La,Th)PO₄), titanite (CaTiSiO₅), and apatite (Ca₅(PO₄)₃(F,Cl,OH)) are the preferred targets for U-Pb dating. adearth.ac.cnearthscope-program-2003-2018.org Zircon is particularly well-suited as it incorporates uranium and thorium into its crystal structure but strongly rejects lead during its formation. wikipedia.org This means that any lead found within a zircon crystal is almost entirely the product of radioactive decay, making it an excellent geochronometer. wikipedia.org

Therefore, in the context of this compound-bearing rocks, such as granites, syenites, and gneisses, the U-Pb age of the rock is determined by analyzing these accessory minerals. The resulting age provides a crystallization or metamorphic age for the entire mineral assemblage, including the this compound. For example, the age of a granite, which is rich in this compound, is typically determined by dating the zircon crystals within that granite. This age then represents the timing of magma crystallization and, consequently, the formation of the this compound crystals.

The following table provides examples of research findings where U-Pb dating of accessory minerals in this compound-bearing rocks has been used to determine the age of significant geological events.

Rock Type / FormationDated MineralU-Pb Age (Millions of years)Geological Context and Significance
Quartz Syenite-Porphyry (Olekminsk Stock, Siberian Craton)Zircon366.14 ± 0.28Provides a high-precision age for felsic magmatism associated with the Yakutsk-Vilyui Large Igneous Province, constraining the timing of a major magmatic event. tandfonline.com
Quartz Diorite and Granodiorite (Galale Cu-Au deposit, Tibet)Zircon84.05 ± 0.34 and 77.20 ± 0.69Constrains the crystallization ages of ore-related intrusions, linking magmatic activity to the timing of copper and gold mineralization in the region.
Quartzofeldspathic Gneiss (Western Gneiss Region, Norway)Titanite388.6 ± 0.5 to 384.2 ± 8.1Dates post-ultrahigh-pressure metamorphism, providing insights into the timing of exhumation and cooling of continental crust following subduction. earthdynamics.org
Granite Pegmatite (Linopolis, Minas Gerais, Brazil)Not specified (likely zircon or monazite)582 ± 2Establishes the crystallization age of the pegmatite, providing a temporal framework for studying the subsolidus this compound-microcline transformation.

The precision of U-Pb dating, often in the 0.1–1 percent range, allows for the detailed resolution of geological timelines. wikipedia.org The application of this method to accessory minerals within this compound-bearing rocks is crucial for understanding a wide array of geological processes, including magma emplacement, metamorphism, ore deposit formation, and tectonic events. The this compound in these rocks serves as a key petrological indicator of the rock's formation conditions, while the U-Pb ages from associated accessory minerals provide the essential temporal context.

Advanced Spectroscopic and Microscopic Characterization Techniques for Orthoclase

X-ray Diffraction (XRD) and Electron Diffraction Analysis

X-ray and electron diffraction are powerful non-destructive techniques used to analyze the crystallographic structure of materials. In the context of orthoclase, these methods are instrumental in determining its unit cell parameters and structural state.

This compound crystallizes in the monoclinic system, specifically in the C2/m space group. webmineral.com The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, are key identifiers. For this compound, these parameters are approximately a = 8.6 Å, b = 13.0 Å, c = 7.2 Å, and β = 116°. webmineral.comsmith.edu However, these values can vary slightly depending on the specific chemical composition and the degree of Al-Si ordering within the tetrahedral sites of the crystal structure. smith.eduicm.edu.pl

The structural state of this compound refers to the distribution of aluminum (Al) and silicon (Si) atoms in the tetrahedral (T) sites of its framework structure. At high temperatures, the Al and Si atoms are disordered, leading to the formation of sanidine, the high-temperature polymorph of K-feldspar. mindat.org As the mineral cools slowly, the Al and Si atoms become more ordered, with Al preferentially occupying the T1 sites, resulting in the formation of this compound and eventually the fully ordered triclinic polymorph, microcline. icm.edu.plmindat.org

X-ray diffraction is a primary tool for determining this degree of order. By precisely measuring the positions of diffraction peaks, researchers can calculate the unit cell dimensions. msaweb.org The b and c cell dimensions are particularly sensitive to the Al-Si distribution. A plot of these two parameters can effectively distinguish between sanidine, this compound, and microcline. researchgate.net Furthermore, the position of specific XRD peaks, such as the (201) peak, can be used to quantify the degree of disorder and the sodium content in the feldspar (B12085585). mindat.org

Electron diffraction, often performed in a transmission electron microscope (TEM), provides complementary structural information at a micro- to nano-scale. mdpi.com It can reveal subtle structural details, such as twinning and exsolution lamellae, which are common in feldspars and can influence their bulk properties. mdpi.com

Table 1: Representative Unit Cell Parameters for this compound

Parameter Value Range Source
a (Å) 8.5505 - 8.625 webmineral.comicm.edu.pl
b (Å) 12.963 - 12.996 webmineral.comsmith.edu
c (Å) 7.1915 - 7.299 smith.eduicm.edu.pl
β (°) 116.016 - 116.112 webmineral.comicm.edu.pl

This table presents a range of reported unit cell parameters for this compound, reflecting variations in composition and structural state.

Powder X-ray diffraction (PXRD) is a widely used technique for identifying crystalline substances. The method involves directing an X-ray beam at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" of the mineral.

For this compound, the powder diffraction pattern is characterized by a series of peaks at specific angles, with the most intense peaks typically appearing at d-spacings of approximately 3.18 Å, 4.02 Å, and 3.8 Å. webmineral.com

The Rietveld method is a powerful technique for analyzing powder diffraction data. wikipedia.orgresearchgate.net It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural and instrumental parameters. wikipedia.orgresearchgate.net This method is particularly useful for complex mineral samples as it can handle overlapping diffraction peaks from multiple phases. wikipedia.orgminsocam.orgrruff.info Through Rietveld refinement, it is possible to obtain accurate unit cell parameters, quantitative phase analysis of mineral mixtures, and information about the crystal structure of this compound. minsocam.orgrruff.info This detailed analysis is crucial for understanding the geological history of the rocks in which the this compound is found. icm.edu.pl

Infrared (FTIR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. mjcce.org.mkuni-siegen.de These techniques are highly sensitive to the local structural environment and are therefore valuable for characterizing the different polymorphs of K-feldspar.

The infrared and Raman spectra of this compound are characterized by a series of absorption or scattering bands corresponding to specific vibrational modes of the Si-O, Al-O, and O-Si-O bonds within the aluminosilicate (B74896) framework.

FTIR Spectroscopy : The mid-infrared spectrum of this compound shows strong absorption bands in the 1200-1000 cm⁻¹ region, which are attributed to the asymmetric stretching vibrations of the Si-O-Si and Si-O-Al linkages. scispace.com Bending vibrations of these groups appear at lower wavenumbers, typically between 800 and 400 cm⁻¹. mdpi.comscispace.com The presence and position of specific bands are sensitive to the degree of Al-Si order. scispace.comresearchgate.net

Raman Spectroscopy : The Raman spectrum of this compound is characterized by a strong peak near 510-515 cm⁻¹, which is a hallmark of the feldspar group and is assigned to the internal bending vibrations of the Si(Al)-O-Si bonds. mdpi.comwpmucdn.com Other significant peaks are observed in the 450-520 cm⁻¹ and 250-290 cm⁻¹ regions. icm.edu.plmdpi.com The exact positions and shapes of these peaks can provide detailed information about the structural state of the this compound. icm.edu.pl

Table 2: Key Vibrational Bands for this compound

Technique Wavenumber (cm⁻¹) Assignment Source
FTIR 1000 - 1200 Si-O stretching vibrations scispace.com
FTIR ~542 - 544 Coupling of O-Si-O bending and K-O stretching scispace.com
FTIR ~640 - 642 O-Si(Al)-O bending vibrations scispace.com
Raman ~510 - 515 Strongest peak, Si(Al)-O-Si internal bending mdpi.comwpmucdn.com
Raman 450 - 520 Triplet characteristic of K-feldspar polymorphs icm.edu.pl

This interactive table summarizes the characteristic vibrational bands observed in FTIR and Raman spectra of this compound.

FTIR and Raman spectroscopy are particularly effective in distinguishing between the K-feldspar polymorphs: sanidine (disordered, monoclinic), this compound (partially ordered, monoclinic), and microcline (ordered, triclinic). youtube.com

The degree of Al-Si ordering directly influences the symmetry of the tetrahedral sites and the bond lengths and angles within the crystal structure. These subtle structural differences are reflected in the vibrational spectra.

In FTIR spectroscopy, the bands related to O-Si-O bending and K-O stretching vibrations show a systematic shift to lower wavenumbers as the degree of order increases from sanidine to this compound to microcline. scispace.com Specifically, a band around 546 cm⁻¹ in sanidine shifts to about 542-544 cm⁻¹ in this compound and 536-538 cm⁻¹ in microcline. scispace.com Another band at approximately 636 cm⁻¹ in sanidine shifts to higher wavenumbers in this compound (~640-642 cm⁻¹) and microcline (~646-648 cm⁻¹). scispace.com

Raman spectroscopy also provides clear distinguishing features. The characteristic triplet of peaks in the 450–515 cm⁻¹ range and a doublet in the 250–290 cm⁻¹ range are sensitive to the structural state. icm.edu.pl The separation and relative intensities of these peaks differ between sanidine, this compound, and microcline, allowing for their unambiguous identification.

In situ spectroscopic studies involve analyzing the material while it is subjected to changing conditions, such as temperature and pressure. These experiments provide valuable insights into the behavior of this compound under various geological conditions.

High-temperature Raman and FTIR studies can track the reversible structural changes that occur as this compound is heated. researchgate.net For instance, heating can induce disordering of the Al and Si atoms, leading to a transition towards the sanidine structure. This is observed as shifts in the positions and broadening of the vibrational bands. researchgate.net

High-pressure studies, often conducted using diamond anvil cells, simulate the conditions deep within the Earth's crust. mdpi.comresearchgate.net In situ Raman and FTIR spectroscopy can monitor phase transitions and the behavior of water within the this compound structure under pressure. mdpi.comresearchgate.net For example, studies have shown that water can enter the crystal structure of this compound at high pressures, which has implications for understanding alteration processes in feldspars. mdpi.com These in situ experiments are critical for developing a comprehensive understanding of the stability and transformations of this compound in diverse geological environments. uwo.ca

Electron Microscopy Techniques (TEM, SEM, EBSD)

Electron microscopy techniques are fundamental in the detailed characterization of this compound, providing insights into its microstructure, texture, and crystallographic orientation at scales ranging from micrometers to the atomic level. These methods utilize focused beams of electrons to interact with the sample, generating signals that reveal information about the material's internal and external features.

High-Resolution Transmission Electron Microscopy (HRTEM) for this compound Microstructures

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for imaging the atomic structure of crystalline materials like this compound. By transmitting a beam of electrons through an ultra-thin specimen, HRTEM can resolve the crystallographic lattice, revealing fine-scale microstructures, defects, and phase transformations that are not discernible with other methods.

In the study of this compound, HRTEM has been instrumental in understanding the this compound-microcline inversion, a key polymorphic transformation in potassium feldspars. mindat.org This transformation involves the ordering of aluminum and silicon atoms within the tetrahedral framework of the crystal structure. HRTEM studies have directly imaged the strain and complex microstructures that develop during this inversion process. mindat.org

Furthermore, HRTEM is applied to study the fine structure of dislocations in potassium feldspars. nih.gov Dislocations, which are line defects in the crystal lattice, can significantly influence the mechanical properties of the mineral. HRTEM analysis has shown that certain dislocations in K-feldspars can be dissociated into partial dislocations separated by a planar defect. nih.gov This level of detail is crucial for understanding dislocation activation and deformation mechanisms in this compound. nih.gov

Table 1: Selected HRTEM Findings in this compound and K-Feldspars

Feature Investigated Key Findings Reference
This compound-Microcline Inversion Direct imaging of strain domains and tweed-like textures associated with the transformation. mindat.org
Dislocations Observation of dissociated dislocations, such as (010) researchgate.net, and perfect dislocations, like (010) researchgate.net/2. nih.gov

Scanning Electron Microscopy (SEM) for this compound Textural Analysis

Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface topography and texture of this compound at high magnification. An electron beam is scanned across the sample's surface, and the resulting secondary or backscattered electrons are collected to form an image. This provides detailed information on morphology, intergrowths, and weathering features. researchgate.netresearchgate.net

SEM analysis of this compound often reveals features such as steps, lamellae, and clustering on the crystal surfaces. researchgate.net In detrital this compound grains from soils and sediments, SEM can show morphological characteristics indicative of transport and weathering history, such as the degree of roundness or sphericity. researchgate.net For instance, polished surfaces may indicate significant transport, while the presence of etch pits or cracks can suggest chemical weathering. researchgate.net The technique is also used to observe perthitic textures, which are intergrowths of sodium-rich albite within the this compound host. chemeurope.comwikipedia.org These lamellar structures are readily visible in SEM images. chemeurope.com

Table 2: this compound Textural Features Observed via SEM

Textural Feature Description Significance
Surface Morphology Steps, lamellae, and clusters on crystal faces. researchgate.net Reflects crystal growth processes and post-crystallization history.
Roundness/Sphericity Degree of abrasion on detrital grains. researchgate.net Indicates the extent of transport and mechanical weathering.
Weathering Features Etch pits, cracks, and surface polishing. researchgate.net Provides evidence of chemical and physical alteration processes.

Electron Backscatter Diffraction (EBSD) for this compound Orientation Mapping

Electron Backscatter Diffraction (EBSD) is an SEM-based technique used to determine the crystallographic orientation of minerals. wisc.educarleton.edu When the electron beam interacts with a tilted crystalline sample, diffracted electrons form a pattern, known as a Kikuchi pattern, on a phosphor screen. wisc.edujfe-tec.co.jp This pattern is unique to the crystal structure and its orientation, allowing for the creation of detailed orientation maps. bowdoin.edu

In geological applications, EBSD is a powerful tool for analyzing the microstructures of rocks containing this compound. mdpi.com It can be used to map the distribution and orientation of this compound grains, providing insights into deformation mechanisms, recrystallization processes, and the development of crystallographic preferred orientations (fabric). carleton.eduresearchgate.net For example, EBSD can reveal subtle misorientations within a single grain, indicating internal strain or the presence of subgrain boundaries. diva-portal.org This information is critical for interpreting the tectonic history of metamorphic and igneous rocks. carleton.edu The technique allows for the rapid acquisition of crystallographic data from thousands of individual grains in a polished sample. jfe-tec.co.jp

Table 3: Applications of EBSD in this compound Analysis

Application Information Gained Geological Significance
Fabric Analysis Determination of crystallographic preferred orientation (CPO). wisc.edu Understanding deformation processes and strain history in rocks.
Deformation Mechanisms Identification of active slip systems and recrystallization processes. carleton.edu Constraining the rheological behavior of the crust.
Phase Identification Distinguishing between different feldspar polymorphs (e.g., this compound, microcline) based on crystal symmetry. Mapping mineral distribution and phase transformations.

Electron Microprobe Analysis (EMPA) for this compound Chemical Composition

Electron Microprobe Analysis (EMPA) is a highly accurate, non-destructive technique used to determine the elemental composition of small volumes of solid materials. wikipedia.org A focused beam of electrons bombards a specific point on the sample, causing the atoms to emit characteristic X-rays. By measuring the wavelengths and intensities of these X-rays, the abundance of specific elements can be quantified. wikipedia.org

EMPA is the standard method for obtaining precise chemical analyses of this compound. wikipedia.org The ideal formula for this compound is KAlSi₃O₈, but it commonly forms a solid solution with the sodium feldspar, albite (NaAlSi₃O₈). webmineral.comgeoscienceworld.org EMPA can accurately measure the concentrations of major elements like potassium (K), sodium (Na), aluminum (Al), and silicon (Si), as well as minor and trace elements such as calcium (Ca), barium (Ba), and iron (Fe). researchgate.netresearchgate.net This data is crucial for classifying the feldspar and understanding the petrogenetic processes of the host rock. researchgate.net For example, alkali feldspar grains with more than 87 percent this compound molecule are typically derived from metamorphic and plutonic rocks. researchgate.net

Table 4: Representative Chemical Composition of this compound from Different Geological Environments Determined by EMPA

Oxide Granite (wt%) researchgate.net Granodiorite (wt%) Syenite (wt%) researchgate.net
SiO₂ 64.95 65.55 65.12
Al₂O₃ 18.66 18.25 18.45
K₂O 15.01 13.67 14.30
Na₂O 1.35 2.16 1.76
CaO 0.02 0.20 0.05
BaO - 0.44 -
FeO 0.08 0.07 -
Total 100.07 100.34 99.68
End-Member (%)
This compound (Or) 88.9 80.1 85.0
Albite (Ab) 11.0 18.6 15.0

Note: Totals may not equal 100% due to measurement uncertainties and the presence of unanalyzed trace elements. Data is representative and sourced from multiple studies.

Computational Modeling and Theoretical Approaches in Orthoclase Research

Atomistic Simulation Techniques for Orthoclase

Atomistic simulations model the individual atoms within a system, offering a high-resolution view of mineral structures and processes. Techniques such as Molecular Dynamics, Monte Carlo, and Density Functional Theory are widely used to investigate the properties of this compound at the most fundamental level.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular interactions. In this compound research, MD simulations have been instrumental in exploring the mineral-water interface, a critical zone for weathering and ion exchange processes. These simulations have elucidated the structural properties of this interface, which are often difficult to obtain solely from experiments acs.org. Studies have focused on ion adsorption and exchange, demonstrating that hydrated cations are attracted to the charged this compound surface, where they may lose their hydration water and adsorb acs.org. The specific type of adsorption—whether forming an inner-sphere or outer-sphere complex—is influenced by the ion's valence, radius, and hydration stability acs.org.

Monte Carlo (MC) methods use random sampling to obtain numerical results and are particularly useful for studying systems in thermodynamic equilibrium. Grand Canonical Monte Carlo (GCMC) simulations have been employed to investigate the competitive adsorption of gases within this compound nanopores, which is relevant for understanding carbon storage and enhanced gas recovery in shale reservoirs onepetro.org. These simulations have shown that in dry this compound, Carbon Dioxide (CO2) is preferentially adsorbed over Methane (CH4), with CO2 interaction energy being primarily electrostatic, while CH4's is dominated by van der Waals forces onepetro.org. The presence of water significantly inhibits the adsorption of both gases, with a more pronounced effect on CO2 onepetro.org.

Table 1: Simulation Parameters for Gas Adsorption in this compound Nanopores This table is interactive. Click on the headers to sort the data.

Parameter Value Range Simulation Method Studied Effect Source
Temperature 303.15 - 393.15 K GCMC Gas Adsorption onepetro.org
Pressure 0 - 30 MPa GCMC Gas Adsorption onepetro.org
Pore Size 3 nm GCMC Gas Adsorption onepetro.org
Adsorbates CO2, CH4 GCMC Competitive Adsorption onepetro.org
Conditions Dry, Water-Containing, Rough Surface GCMC Environmental Factors onepetro.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the properties of minerals from first principles, without the need for empirical parameters. DFT has been applied to this compound and related feldspars to understand atomic-scale structure and bonding. For instance, DFT calculations have been used to analyze the ordered distribution of Potassium (K) and Sodium (Na) atoms in nano-precipitates within a host this compound crystal, revealing that these atoms are slightly off their special positions in the ideal structure mdpi.com.

DFT is also used to study surface phenomena and dissolution mechanisms. By modeling molecular clusters that represent the aluminosilicate (B74896) mineral surface, DFT can be used to calculate the energy barriers for hydrolysis reactions, which are fundamental to mineral weathering mdpi.com. Furthermore, DFT simulations help to understand cation binding and diffusion across this compound surfaces. Such calculations have been combined with machine-learning techniques to develop highly accurate force fields for simulating complex interfacial processes like ice nucleation on feldspar (B12085585) surfaces osti.govrsc.org.

Modeling this compound Crystal Growth and Diffusion Processes

Understanding the kinetics of crystal growth and the diffusion of elements within this compound is key to interpreting the textures and chemical zoning observed in igneous and metamorphic rocks. Computational models provide a framework for linking microscopic processes to macroscopic geological features.

The Ising model is a mathematical model in statistical mechanics originally developed to describe ferromagnetism. It has been adapted to simulate crystallization processes, where lattice sites can represent different phases or components. A two-dimensional Ising model has been successfully used to simulate and interpret the eutectic crystallization textures in the this compound-Quartz-H2O system at high pressure and significant undercooling geoscienceworld.org. These simulations, performed using a Monte Carlo technique on a 500x500 lattice, can reproduce the complex intergrowth patterns, such as spherulitic and graphic textures, that are observed in experimental studies and natural pegmatites geoscienceworld.org. The model helps to understand how the interplay between growth and diffusion conditions gives rise to different crystal shapes and textures geoscienceworld.org.

Simulations that complement experimental work can provide quantitative estimates of kinetic parameters. By matching the textures produced in Ising model simulations with those from laboratory experiments on the this compound-Quartz-H2O system, researchers can constrain the combination of growth (G) and diffusion (D) conditions responsible for the observed morphologies geoscienceworld.org. These studies have provided estimates for growth rates and diffusion coefficients under specific conditions of undercooling geoscienceworld.org. For example, simulations producing textures similar to experimental ones suggest growth rates between ~1 x 10⁻¹⁰ and 5 x 10⁻⁹ m/s and diffusion coefficients ranging from 10⁻¹⁷ m²/s in the silicate melt to 10⁻⁸ m²/s in an aqueous fluid phase geoscienceworld.org. Additionally, experimental studies using radiotracer techniques have measured Sodium (Na) diffusion in this compound, determining the full diffusion tensor and revealing a slight anisotropy arxiv.org.

Table 2: Predicted Kinetic Parameters for this compound-Quartz Crystallization This table is interactive. Click on the headers to sort the data.

Parameter Predicted Value Phase Method Source
Growth Rate (G) ~1 x 10⁻¹⁰ to 5 x 10⁻⁹ m/s Crystal Ising Model Simulation geoscienceworld.org
Diffusion Coefficient (D) 10⁻¹⁷ m²/s Silicate Melt Ising Model Simulation geoscienceworld.org
Diffusion Coefficient (D) 10⁻⁸ m²/s Aqueous Fluid Ising Model Simulation geoscienceworld.org

Simulating Structural Transformations and Disorder in this compound

Feldspars are characterized by complex structural states related to temperature, pressure, and cooling history. The transformation between polymorphs and the degree of atomic ordering, particularly of Aluminum (Al) and Silicon (Si) in the tetrahedral framework, are key aspects of this compound research.

The transformation from monoclinic this compound to triclinic microcline is a critical process that occurs during the slow cooling of rocks wikipedia.org. Microcline is the more stable polymorph at lower temperatures wikipedia.org. Detailed microstructural analysis suggests this solid-state transformation is not a simple, uniform change but occurs through many discrete, avalanche-like events that start at interfaces, for example with albite veins researchgate.net. These events lead to the formation of discrete microcline twins within the this compound host researchgate.net. The process can be viewed as a form of self-organization where the mineral change progresses through the assemblage of microcline variants, driven by both short-range Si/Al ordering and long-range elastic strain accommodation researchgate.net. In some cases, the transformation is thought to occur via a solution-redeposition mechanism along planes infiltrated by fluid researchgate.net.

Simulating the Al/Si ordering process and its consequences is a significant computational challenge. While direct simulations of the this compound-microcline transformation are complex, molecular dynamics has been used to study Al/Si ordering in related plagioclase feldspars geoscienceworld.orggeoscienceworld.org. These simulations show that a lamellar structure created by phase separation is more stable than a solid solution, which has implications for how feldspars achieve equilibrium at low temperatures geoscienceworld.org. Such studies provide a methodological basis for understanding how ordering proceeds and affects the thermodynamic and physical properties of feldspars, including this compound geoscienceworld.orggeoscienceworld.org. The degree of Al/Si disorder has been shown to affect material properties such as bulk moduli cambridge.org.

Predictive Models for this compound Geochemical Reactivity

Predictive models are essential tools for understanding and quantifying the geochemical reactivity of this compound, a key rock-forming mineral. These models integrate theoretical principles with experimental data to forecast the mineral's behavior under various environmental conditions, particularly its dissolution and weathering rates. The complexity of this compound's structure and the multitude of factors influencing its reactivity necessitate sophisticated computational approaches to accurately simulate its interaction with aqueous solutions over geological timescales.

Experimental studies provide the critical data needed to develop and validate these predictive models. In-situ measurements, such as those using X-ray reflectivity, offer real-time insights into the dissolution process at the crystal face level. geologyscience.ruanl.gov These experiments have shown that this compound dissolution can proceed layer-by-layer, with the rate being highly dependent on factors like pH, temperature, and crystal orientation. geologyscience.ruanl.gov For instance, the apparent activation energies for dissolution at acidic pH differ significantly between the (001) and (010) crystal faces, highlighting an anisotropy in dissolution kinetics that is strongly dependent on temperature. geologyscience.ru

The data gathered from such experiments are crucial for parameterizing geochemical models that operate on a larger scale. Compilations of kinetic parameters, often conforming to an Arrhenius-type rate equation, are used in reaction path modeling software to simulate water-mineral interactions over time. usgs.gov These models can assess the extent of reactions in natural systems, although discrepancies can arise between model predictions and observed rates due to factors not easily captured in laboratory settings, such as variations in grain size, fluid flow paths, and the formation of secondary mineral coatings. usgs.gov

Ultimately, predictive models for this compound geochemical reactivity are continuously refined as new experimental data and computational techniques become available. They are indispensable for extrapolating laboratory-scale measurements to field-scale conditions and for predicting the long-term fate of this compound in various geological environments.

Detailed Research Findings

Research into this compound dissolution kinetics has yielded specific quantitative data that informs predictive models. In-situ X-ray reflectivity measurements have been particularly insightful, revealing the influence of environmental conditions and crystallography on reaction rates.

Effect of Temperature and pH:

Studies have demonstrated a strong dependence of this compound dissolution rates on both temperature and pH. At a highly alkaline pH of 12.9, the dissolution rate increases rapidly with temperature. anl.gov Similarly, at an acidic pH of 1.1, temperature significantly influences the reaction kinetics. geologyscience.ru The relationship between dissolution rate and temperature is often described by the Arrhenius equation, which allows for the calculation of an effective energy barrier, or activation energy, for the dissolution process. anl.gov

Anisotropy in Dissolution Kinetics:

A key finding is the difference in reactivity between different crystal faces of this compound. At an acidic pH of 1.1, the apparent activation energies for the (001) and (010) surfaces were found to be 87 ± 7 kJ/mol and 41 ± 7 kJ/mol, respectively. geologyscience.ru This substantial difference indicates that the kinetics and energetics of this compound dissolution depend on crystal orientation. geologyscience.ru This anisotropy may be related to the different arrangements of aluminum and silicon tetrahedral sites on these crystal faces. geologyscience.ru The model predicts a significant shift in the relative dissolution rates of these two faces with temperature; the (001) surface dissolves faster than the (010) surface above 51°C, with the opposite projected to be true below this temperature. geologyscience.ru

The following tables summarize key experimental data used to build and validate predictive models for this compound reactivity.

Table 1: Apparent Activation Energies for this compound Dissolution at pH 1.1

Crystal FaceApparent Activation Energy (kJ/mol)
(001)87 ± 7
(010)41 ± 7

Data sourced from in-situ X-ray reflectivity measurements, which reveal a strong dependence of dissolution energetics on crystal orientation. geologyscience.ru

Table 2: this compound (001) Face Dissolution Rates at Alkaline pH

Temperature (°C)pHDissolution Rate (layers/hour)Effective Energy Barrier (eV)
7312.9(Data not specified)0.65 ± 0.05
8012.9(Data not specified)0.65 ± 0.05
8512.9(Data not specified)0.65 ± 0.05

Note: While specific rates at each temperature were not provided in the summary, the study showed that plotting the time scale factor for dissolution follows an Arrhenius behavior, yielding a consistent effective energy barrier. anl.gov Each oscillation measured corresponds to the removal of a single 6.48-Å-thick atomic layer. anl.gov

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for identifying orthoclase in heterogeneous mineral samples?

  • Methodological Answer : Use a combination of polarized light microscopy (to observe twinning and optical properties) and X-ray diffraction (XRD) to confirm crystal structure. For trace detection, electron probe microanalysis (EPMA) quantifies K-feldspar composition. Cross-validate results with Raman spectroscopy to distinguish this compound from microcline .
  • Data Consideration : Include tables comparing optical properties (e.g., birefringence, 2V angle) and XRD peaks (e.g., d-spacings at 3.24 Å, 4.22 Å) across samples.

Q. How can researchers minimize contamination during this compound sample preparation for geochemical analysis?

  • Methodological Answer : Implement ultrasonic cleaning with deionized water to remove surface particulates. Use tungsten carbide or agate mortars to avoid Fe/Mg contamination during grinding. For isotopic studies, conduct acid leaching (HF/HNO₃) to eliminate secondary phases .
  • Experimental Design : Document purity checks via energy-dispersive X-ray spectroscopy (EDS) before and after preparation .

Q. What statistical approaches are suitable for analyzing this compound compositional variations in igneous systems?

  • Methodological Answer : Apply principal component analysis (PCA) to major element datasets (e.g., K₂O, Al₂O₃) to identify magmatic differentiation trends. Use t-tests or ANOVA to compare compositions across lithologies, ensuring sample sizes ≥30 for normality .
  • Data Conflict Example : Resolve discrepancies in K/Na ratios by cross-referencing EPMA and bulk XRF data, accounting for micro-inclusions .

Advanced Research Questions

Q. How do exsolution textures in this compound affect the interpretation of thermobarometric models?

  • Methodological Answer : Combine backscattered electron (BSE) imaging with phase equilibria modeling (e.g., Perple_X) to reconstruct cooling histories. Quantify lamellae spacing using image analysis software (e.g., ImageJ) and correlate with closure temperatures .
  • Data Contradiction : Address mismatches between model predictions and observed textures by testing alternative diffusion coefficients or boundary conditions .

Q. What advanced techniques resolve ambiguities in distinguishing this compound from sanidine in volcanic rocks?

  • Methodological Answer : Deploy high-resolution transmission electron microscopy (HRTEM) to analyze Al/Si ordering. Pair with single-crystal XRD to measure triclinicity indices (Δ > 0.5 indicates sanidine). For rapid screening, use cathodoluminescence (CL) zoning patterns .
  • Case Study : Present a dataset comparing Δ values (0.2–1.0) across 50 samples, highlighting overlaps requiring multi-method validation .

Q. How can machine learning improve the classification of this compound in large-scale petrographic datasets?

  • Methodological Answer : Train convolutional neural networks (CNNs) on labeled thin-section images (≥1,000 samples) using platforms like TensorFlow. Validate against human-annotated datasets, reporting precision/recall metrics. Address bias by diversifying training data across geologic settings .
  • Ethical Consideration : Ensure transparency in model architecture and avoid overgeneralizing regional-specific patterns .

Methodological Best Practices

Q. What protocols ensure reproducibility in hydrothermal synthesis experiments of this compound?

  • Answer : Document pressure-temperature paths (±10°C, ±0.1 kbar), starting materials (e.g., gels vs. natural precursors), and redox conditions (fO₂ buffers like Ni-NiO). Publish raw XRD spectra and quench rates in supplementary materials .

Q. How should researchers handle conflicting isotopic age data from this compound in metamorphic terranes?

  • Answer : Conduct step-heating Ar/Ar analyses to detect recoil effects. Compare with U-Pb zircon ages, applying Bayesian statistics to reconcile discordance. Report confidence intervals and excluded outliers .

Interdisciplinary Integration

Q. What geodynamic insights arise from linking this compound trace-element zoning with seismic tomography models?

  • Answer : Integrate LA-ICP-MS Ba/Sr profiles with mantle convection simulations (e.g., ASPECT). Correlate zoning spikes (e.g., Ba > 500 ppm) with subduction-related fluid pulses in tomographic low-velocity zones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.